4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride
Overview
Description
4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride typically involves multi-step reactions. One common method includes the cyclization of appropriate hydrazine derivatives with β-dicarbonyl compounds under acidic or basic conditions. The reaction conditions often involve refluxing in solvents like ethanol or methanol, followed by purification steps such as recrystallization .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity. The choice of solvents and reagents is also tailored to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different substituted pyrazole compounds.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrazoles .
Scientific Research Applications
4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Medicine: This compound is investigated for its potential as an anti-inflammatory and antimicrobial agent.
Industry: It is used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pathways involved can include inhibition of key metabolic enzymes or disruption of microbial cell wall synthesis .
Comparison with Similar Compounds
- 5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-Methyl-1H-pyrazole-5-carboxylic acid
- 1H-Pyrazole-4-carboxylic acid, 5-amino-1-methyl-, ethyl ester
Comparison: Compared to these similar compounds, 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. For instance, the presence of an amino group at the 4-position and a carboxylic acid group at the 5-position can enhance its binding affinity to certain enzymes and receptors, making it a valuable compound in drug discovery .
Biological Activity
4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its synthesis, biological mechanisms, therapeutic applications, and comparative efficacy against similar compounds.
Chemical Structure and Synthesis
The molecular formula of this compound is C₆H₈ClN₃O₂, with a molecular weight of approximately 191.615 g/mol. The compound features a pyrazole ring with an amino group at the 4-position and a carboxyl group at the 5-position, which are critical for its biological activity.
Synthesis Methods:
The synthesis typically involves multi-step reactions, including:
- Cyclization of hydrazine derivatives with β-dicarbonyl compounds under acidic or basic conditions.
- Purification through recrystallization from solvents like ethanol or methanol.
Anticancer Activity
Research has shown that this compound exhibits notable anticancer properties. In vitro studies demonstrated:
- Inhibition of HepG2 (liver cancer) and HeLa (cervical cancer) cells with growth inhibition percentages of 54.25% and 38.44%, respectively .
- Selectivity for cancer cells , as it showed minimal toxicity to normal fibroblast cells (80.06% growth) indicating a potential therapeutic window for cancer treatment .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- It demonstrated significant inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria .
- A study indicated that similar pyrazole derivatives could inhibit microbial cell wall synthesis, contributing to their antibacterial effects.
Anti-inflammatory Effects
This compound has been investigated for anti-inflammatory properties:
- It was found to inhibit the production of pro-inflammatory cytokines in cell models, suggesting potential applications in treating inflammatory diseases .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme inhibition , where it binds to the active sites of specific enzymes, blocking their activity. This is particularly relevant in cancer metabolism and microbial growth pathways.
- Disruption of cellular processes , such as apoptosis in cancer cells and membrane integrity in bacteria.
Comparative Analysis with Similar Compounds
A comparison with other pyrazole derivatives highlights the unique activity profile of this compound:
Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
---|---|---|---|
4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid | High | Moderate | Present |
5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid | Moderate | Low | Absent |
3-Methyl-1H-pyrazole-5-carboxylic acid | Low | Moderate | Present |
This table illustrates that while several compounds exhibit anticancer or antimicrobial properties, this compound stands out due to its combined efficacy across multiple biological activities.
Case Studies and Research Findings
Several studies have contributed to our understanding of this compound's biological activity:
- Study on Cancer Cell Lines : A comprehensive evaluation of various aminopyrazoles indicated that structural modifications significantly affect anticancer potency. The presence of an amino group at the 4-position was crucial for maintaining activity against cancer cells .
- Antimicrobial Efficacy : Research involving agar diffusion techniques revealed that certain derivatives had superior antibacterial properties compared to standard antibiotics like ampicillin .
- Inflammation Models : Experimental models demonstrated that this compound could effectively reduce inflammation markers in vitro, suggesting potential as a therapeutic agent for inflammatory diseases .
Properties
IUPAC Name |
4-amino-2-methylpyrazole-3-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.ClH/c1-8-4(5(9)10)3(6)2-7-8;/h2H,6H2,1H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFNDSYYKBHUMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)N)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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